(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
This compound is a tetrahydropyran derivative featuring a triacetate backbone with a cyanomethylthio substituent at the C6 position. Its structural uniqueness lies in the cyanomethylthio (-SCH2CN) group, which distinguishes it from other analogs with phenoxy, alkylthio, or heterocyclic substituents .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13-,14+,15+,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-RBGFHDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of mannose followed by the introduction of a thioacetonitrile group. The process can be summarized in the following steps:
Acetylation of Mannose: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose.
Formation of Thioacetonitrile: The acetylated mannose is then reacted with thioacetonitrile in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or an amine.
Substitution: The acetyl groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents:
The compound has been investigated for its potential use as an antidiabetic agent. Similar tetrahydropyran derivatives have shown efficacy in inhibiting sodium-glucose co-transporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. This inhibition leads to increased glucose excretion and lower blood sugar levels. Research indicates that modifications to the tetrahydropyran structure can enhance the pharmacological properties of these compounds .
2. Anticancer Properties:
Some studies suggest that derivatives of tetrahydropyran compounds possess anticancer activities. The presence of thioether and acetoxy groups may contribute to their ability to interact with biological targets involved in cancer progression. Investigations into structure-activity relationships (SAR) have shown that specific substitutions can lead to improved potency against various cancer cell lines .
3. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. The introduction of a cyanomethylthio group can enhance the interaction with microbial membranes, leading to increased antibacterial activity. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Agricultural Applications
1. Pesticides and Herbicides:
Research has indicated that compounds with similar structural features can serve as effective pesticides or herbicides. The ability to target specific biochemical pathways in plants or pests can lead to selective toxicity while minimizing environmental impact. The thioether moiety may play a role in enhancing bioactivity against specific pests .
2. Plant Growth Regulators:
There is potential for this compound to act as a plant growth regulator due to its structural characteristics. Compounds that modulate hormonal pathways can influence growth patterns and yield in crops, making them valuable in agricultural biotechnology .
Materials Science Applications
1. Polymer Chemistry:
The unique chemical structure allows for potential applications in polymer synthesis. The compound could be used as a monomer or additive in creating polymers with specific mechanical and thermal properties. Its ability to undergo various chemical reactions makes it suitable for developing advanced materials .
2. Nanotechnology:
In nanotechnology, derivatives of this compound may be utilized in the design of nanocarriers for drug delivery systems. The functional groups can facilitate interactions with biological membranes, enhancing the efficacy and targeting of therapeutic agents at the cellular level .
Case Studies
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-recognizing proteins, influencing various biological pathways. The thioacetonitrile group can undergo chemical transformations that modulate the activity of the compound.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to analogs with modifications at the C6 position (Table 1):
Key Observations:
- Synthesis Yields: Analogs with complex substituents (e.g., Compound 4l) show higher yields (78.5%) compared to phenoxy derivatives (27–33%), suggesting substituent-dependent reaction efficiency .
Physicochemical Properties
- Melting Points: Phenoxy and pyridyloxy analogs (Compounds 10a–12a) exhibit moderate melting points (127–142°C), while the thiadiazolylthio derivative (Compound 4l) has a higher melting point (178–180°C), likely due to increased molecular rigidity .
- Solubility: The cyanomethylthio group may enhance water solubility compared to alkylthio derivatives (e.g., GLPBIO 50483, which requires storage at -20°C for stability) .
Biological Activity
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure
The compound features a tetrahydropyran ring with multiple acetoxy groups and a cyanomethylthio substituent. The molecular formula is , with a molecular weight of approximately 341.38 g/mol. Understanding its structure is crucial for elucidating its biological mechanisms.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The acetoxy groups can undergo hydrolysis to release acetic acid, which may influence various biochemical pathways.
- Receptor Modulation : The compound may interact with specific receptors or enzymes, potentially altering their activity and leading to physiological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. It is hypothesized that this compound could show similar effects against various bacterial and fungal strains.
Cytotoxicity Studies
In vitro studies have shown that certain tetrahydropyran derivatives possess cytotoxic effects on cancer cell lines. Preliminary data suggest that our compound may inhibit cell proliferation in specific cancer types by inducing apoptosis.
Anti-inflammatory Properties
Compounds with similar functional groups have been studied for their anti-inflammatory effects. There is potential for this compound to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
